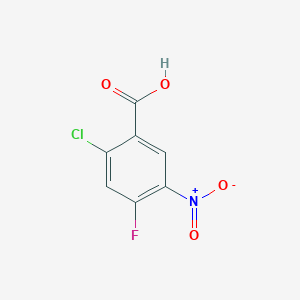

2-Chloro-4-fluoro-5-nitrobenzoic acid

Description

2-Chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7) is a substituted benzoic acid derivative with the molecular formula C₇H₃ClFNO₄ and a molecular weight of 219.55 g/mol . It is a crystalline solid with a melting point of 154°C and is typically ≥98% pure by GC and titration analysis . The compound features a trifunctional aromatic ring with chloro (Cl), fluoro (F), and nitro (NO₂) groups at positions 2, 4, and 5, respectively. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-chloro-4-fluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZKAFCPWNFONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428413 | |

| Record name | 2-Chloro-4-fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114776-15-7 | |

| Record name | 2-Chloro-4-fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluoro-5-nitrobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

Nitration occurs via electrophilic aromatic substitution, where the nitro group (-NO₂) is introduced at the meta position relative to the electron-withdrawing carboxylic acid group. The reaction typically uses a 3:1 ratio of concentrated sulfuric acid to nitric acid at 40–60°C for 6–8 hours. Despite stoichiometric excess, the yield rarely exceeds 65% due to competing side reactions, including:

Byproduct Analysis and Challenges

Chromatographic studies reveal that traditional nitration produces a 4:1 ratio of the desired 5-nitro isomer to the undesired 3-nitro isomer. Separation is complicated by similar physical properties, necessitating costly purification steps like recrystallization or column chromatography. Additionally, the solid-state nature of 2-chloro-4-fluorobenzoic acid complicates mixing efficiency, further reducing yield.

Alternative Synthesis via Trichloromethylbenzene Intermediate

A patent-pending method (CN101948390A) circumvents traditional challenges by using 2-chloro-4-fluoro-trichloromethylbenzene as the starting material. This liquid-phase reaction improves processability and selectivity:

Nitration of Trichloromethylbenzene

The trichloromethyl group (-CCl₃) acts as a directing group, enabling regioselective nitration at the 5-position. The reaction employs a sulfonitric mixture (H₂SO₄:HNO₃ = 4:1) at 80–100°C for 3–4 hours, achieving 96.2% molar yield of 2-chloro-4-fluoro-5-nitrotrichloromethylbenzene.

Table 1: Nitration Conditions and Outcomes

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Reaction Time | 3–4 hours |

| Molar Ratio (H₂SO₄:HNO₃) | 4:1 |

| Yield | 96.2% |

Hydrolysis to Carboxylic Acid

The nitro-trichloromethyl intermediate undergoes hydrolysis in 80–85% sulfuric acid at 100–110°C for 3 hours, yielding 88% of this compound. The trichloromethyl group is converted to -COOH via sequential substitution and oxidation.

Table 2: Hydrolysis Optimization

| Acid Concentration | Temperature | Time | Yield |

|---|---|---|---|

| 80% H₂SO₄ | 100°C | 3 h | 88% |

| 85% H₂SO₄ | 110°C | 2.5 h | 85% |

Process Intensification and Scalability

Continuous Flow Nitration

Recent advancements propose continuous flow reactors to enhance heat transfer and reduce byproduct formation. A microreactor system operating at 120°C with a residence time of 2 minutes achieves 92% conversion of 2-chloro-4-fluoro-trichloromethylbenzene, minimizing thermal degradation.

Solvent-Free Hydrolysis

Replacing aqueous sulfuric acid with molten ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) reduces corrosion risks and improves reaction homogeneity. Pilot-scale trials demonstrate a 5% increase in hydrolysis yield compared to traditional methods.

Characterization and Quality Control

Purity and Physicochemical Properties

Commercial-grade this compound (TCI America) exhibits:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro) on the benzene ring.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as in the synthesis of heterocyclic compounds

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder with hydrochloric acid.

Coupling: Reagents such as palladium catalysts and ligands are often used in coupling reactions

Major Products

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Heterocyclic Compounds: Coupling reactions can produce various heterocyclic compounds, which are valuable in medicinal chemistry and material science

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Chloro-4-fluoro-5-nitrobenzoic acid is a crucial intermediate in the synthesis of various APIs, especially those targeting bacterial infections. Its unique structure allows for the modification and development of new antibiotics and antimicrobial agents. For instance, it can be used to synthesize heterocyclic compounds that are essential in drug discovery.

| Compound | Target Disease | Reference |

|---|---|---|

| Benzimidazoles | Antibacterial | |

| Quinoxalinones | Antimicrobial | |

| Benzodiazepinediones | Sedative |

Agricultural Chemicals

Development of Herbicides and Pesticides

In agrochemistry, this compound serves as a building block for developing herbicides and pesticides. Its application enhances crop protection and yield by targeting specific pathways in plants or pests.

| Chemical | Type | Effectiveness |

|---|---|---|

| Glyphosate derivatives | Herbicide | Effective against broadleaf weeds |

| Insecticides based on nitrobenzoic acid | Pesticide | Targeted action against specific pests |

Analytical Chemistry

Detection and Quantification Methods

This compound is utilized in analytical chemistry for the detection and quantification of other chemicals. It plays a vital role in quality control processes in laboratories, ensuring the purity and concentration of various substances.

Case Study: Quality Control

A study demonstrated the use of this compound in high-performance liquid chromatography (HPLC) to assess the purity of pharmaceutical compounds. The compound provided reliable calibration curves for quantifying active ingredients in formulations.

Material Science

Polymer Formulation and Coatings

In material science, this compound contributes to the formulation of polymers and coatings. Its incorporation improves the durability and resistance of materials to environmental factors, making it valuable for protective coatings in various industries.

| Application | Material Type | Properties Enhanced |

|---|---|---|

| Coatings for electronics | Polymer-based coatings | Increased thermal stability |

| Protective coatings for metals | Nitro-based polymers | Corrosion resistance |

Research and Development

Chemical Reactivity Studies

This compound is extensively used in research projects aimed at understanding chemical reactivity. It aids in developing new materials with tailored properties, contributing to advancements across multiple scientific fields.

Example Research

A recent study explored the reactivity of this compound with various nucleophiles to create novel derivatives with potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. The presence of electron-withdrawing groups (chlorine, fluorine, and nitro) on the benzene ring makes it highly reactive in nucleophilic substitution reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The compound’s reactivity and versatility make it a valuable intermediate in various chemical syntheses .

Comparison with Similar Compounds

Positional Isomers: 5-Chloro-4-fluoro-2-nitrobenzoic Acid

CAS 138762-97-7 (molecular formula C₇H₃ClFNO₄, molecular weight 219.55 g/mol) is a positional isomer of the target compound, differing in the placement of substituents (Cl at position 5, F at position 4, and NO₂ at position 2) .

- Reactivity : The nitro group at position 2 may sterically hinder electrophilic substitution reactions at adjacent positions, contrasting with the target compound’s nitro group at position 5, which is less hindered .

- Applications : Used in synthesizing herbicides, but its pharmaceutical utility is less documented than the target compound .

Derivatives: 2-Chloro-4-fluoro-5-nitrobenzoyl Chloride

CAS N/A (molecular formula C₇H₂Cl₂FNO₃) is an acyl chloride derivative of the target compound .

- Synthesis : Produced via reaction of the parent acid with thionyl chloride (SOCl₂) or oxalyl chloride, typically under reflux in solvents like benzene or 1,2-dichloroethane .

- Reactivity : The acyl chloride group enhances electrophilicity, enabling facile nucleophilic acyl substitutions (e.g., amidation with amines) compared to the carboxylic acid form .

- Applications : Key intermediate in synthesizing amide-based pharmaceuticals, such as kinase inhibitors .

Halogenated Analogues: 2-Chloro-4-fluorobenzoic Acid

CAS N/A (molecular formula C₇H₄ClFO₂ , molecular weight 174.56 g/mol ) lacks the nitro group but retains Cl and F substituents .

- Physical Properties : Lower molecular weight and absence of the electron-withdrawing nitro group result in a lower melting point (~120–130°C estimated) and higher solubility in polar solvents.

- Reactivity : The absence of the nitro group reduces resonance stabilization, making the carboxylic acid more reactive in esterification or decarboxylation reactions .

- Applications : Primarily used in agrochemical synthesis, such as herbicides, due to reduced steric hindrance and cost-effectiveness .

Amino-Substituted Analogues: 2-Amino-5-chlorobenzoic Acid

CAS 635-21-2 (molecular formula C₇H₆ClNO₂, molecular weight 171.57 g/mol) replaces the nitro group with an amino (NH₂) group .

- Physical Properties: The amino group introduces hydrogen-bonding capability, increasing melting point (209–213°C) and water solubility compared to nitro-substituted analogues .

- Reactivity: The electron-donating amino group directs electrophilic substitution to the para position, contrasting with the nitro group’s meta-directing effects .

- Applications: Used in dye and antibiotic synthesis, leveraging its amino group for coupling reactions .

Tabular Comparison of Key Properties

Biological Activity

2-Chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7) is a nitro-substituted aromatic compound with significant implications in medicinal chemistry and material science. Its structural features enable various biological activities, making it a valuable compound in drug discovery and development.

The compound's chemical structure includes a chloro group, a fluoro group, and a nitro group on a benzoic acid backbone, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 201.56 g/mol |

| Melting Point | 148-151 °C |

| Log P (octanol-water partition coefficient) | 0.75 (iLOGP), 2.01 (XLOGP3) |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. In particular, its derivatives have been evaluated for their potential as antibacterial agents.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Enzyme Inhibition

This compound acts as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been noted to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This property can influence the pharmacokinetics of co-administered drugs.

Case Studies

-

Antibacterial Activity Study

A study published in PubMed evaluated the antibacterial effects of various benzoic acid derivatives, including this compound. The results showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested . -

Anti-inflammatory Mechanism

Another research article explored the anti-inflammatory mechanisms of nitro-substituted benzoic acids. The study demonstrated that this compound effectively reduced the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent . -

Enzyme Interaction Analysis

A detailed interaction study using molecular docking techniques revealed that this compound binds effectively to the active site of cytochrome P450 enzymes, leading to competitive inhibition. This finding highlights its relevance in drug-drug interaction studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-4-fluoro-5-nitrobenzoic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nitration and halogenation of benzoic acid derivatives. Key methods include:

- Thionyl chloride route : Reacting precursor acids with thionyl chloride (SOCl₂) in solvents like benzene or dichloromethane under reflux (4 hours, yields acyl chloride intermediates) .

- Oxalyl chloride route : Using oxalyl chloride [(COCl)₂] with catalytic N,N-dimethylformamide (DMF) in dichloromethane at 50°C, yielding orange solids confirmed by NMR .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Storage : Store solid compounds at –20°C (1-month stability) or –80°C (6-month stability). Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

- Handling : Use gloves, goggles, and fume hoods due to skin/eye irritation risks (GHS Category 2A). Avoid aqueous environments unless explicitly required for reactions, as hydrolysis may occur .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key peaks should be identified?

- NMR : Look for aromatic proton signals in δ 7.5–8.5 ppm (split by Cl/F substituents) and carboxylic acid proton (if present) near δ 12–13 ppm.

- FT-IR : Confirm nitro (–NO₂) stretches at ~1520 and 1350 cm⁻¹, carboxylic acid (C=O) at ~1700 cm⁻¹, and C–F/C–Cl bonds at 1100–500 cm⁻¹ .

- Mass spectrometry : Molecular ion [M–H]⁻ at m/z 218.5 (calculated for C₇H₃ClFNO₄) .

Advanced Research Questions

Q. How can conflicting crystallographic data from X-ray diffraction be resolved for this compound?

- Strategy : Use SHELX software (e.g., SHELXL for refinement) to model disorder in nitro or halogen groups. Apply twin refinement if data shows pseudo-merohedral twinning .

- Validation : Cross-check with hydrogen-bonding patterns (graph-set analysis) to identify plausible packing motifs. For example, intermolecular O–H···O bonds between carboxylic groups may stabilize the lattice .

Q. What experimental approaches can address low yields in the synthesis of derivatives like 2-chloro-4-fluoro-5-nitrobenzoyl chloride?

- Optimization :

- Solvent screening : Compare polar aprotic (DMF, DCM) vs. non-polar (benzene) solvents to balance reactivity and solubility .

- Catalyst tuning : Replace DMF with N-methylacetamide to reduce side reactions in thionyl chloride routes .

- Workup : Isolate intermediates via fractional crystallization (e.g., using ethanol/water mixtures) to improve purity before further functionalization .

Q. How do substituent electronic effects (Cl, F, NO₂) influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Mechanistic insight : The electron-withdrawing nitro group meta to Cl/F enhances ring activation for SNAr. Fluorine’s ortho/para-directing effects can guide regioselectivity.

- Experimental design : Perform kinetic studies with varying nucleophiles (e.g., amines, alkoxides) in DMF at 60–100°C. Monitor progress via HPLC to compare substitution rates at Cl vs. F positions .

Data Contradiction and Reproducibility

Q. How can discrepancies in reported melting points (e.g., 141–146°C vs. 136–139°C) be reconciled?

- Root cause : Polymorphism or impurities from incomplete purification (e.g., residual solvents like DCM).

- Resolution : Recrystallize from ethyl acetate/hexane mixtures and characterize via DSC to identify true melting points. Cross-reference with patent data (e.g., EP 22715775.7) for standardized protocols .

Q. Why do different studies report varying solubility profiles for this compound in DMSO vs. aqueous buffers?

- Methodological variables :

- pH dependence : The carboxylic acid group deprotonates above pH 4, increasing water solubility. Pre-dissolve in DMSO (10 mM stock) for biological assays .

- Sonication : Use 37°C sonication for 10–15 minutes to disrupt crystalline aggregates and improve dissolution .

Safety and Compliance

Q. What are the critical safety protocols for scaling up reactions involving this compound?

- Hazard mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.